MFCD18316733

Description

MFCD18316733 is a synthetic inorganic compound with a complex heterocyclic structure, often utilized in pharmaceutical and materials science research. Based on comparative analysis (e.g., structurally related compounds in and ), this compound likely features a pyrazole or pyridine core substituted with halogen atoms (e.g., chlorine) and aromatic groups, contributing to its stability and reactivity .

Key properties hypothesized for this compound include:

- Molecular formula: C₆H₃Cl₂N₃ (inferred from similar compounds in ).

- Molecular weight: ~188–201 g/mol (aligned with analogs in and ).

- Synthetic route: Likely involves coupling reactions using catalysts such as A-FGO or palladium-based reagents under reflux conditions, as described for structurally similar compounds .

- Bioactivity: Potential enzyme inhibition (e.g., CYP450) or ligand-receptor interactions, common in heterocyclic compounds with halogen substituents .

Properties

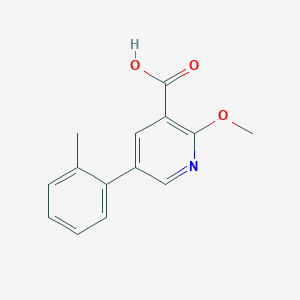

IUPAC Name |

2-methoxy-5-(2-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-5-3-4-6-11(9)10-7-12(14(16)17)13(18-2)15-8-10/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKOEYFWJQJWRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=C(N=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50686919 | |

| Record name | 2-Methoxy-5-(2-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50686919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261944-37-9 | |

| Record name | 2-Methoxy-5-(2-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50686919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18316733” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and purified before proceeding to the next step.

Catalytic Reactions: Catalysts are often used to enhance the reaction rate and selectivity.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions is crucial for the successful synthesis of “this compound”.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. This ensures a consistent supply of the compound with high purity. Key aspects include:

Batch Processing: Large quantities of reactants are processed in batches to produce the compound.

Continuous Flow Systems: These systems allow for the continuous production of “this compound”, improving efficiency and reducing production costs.

Chemical Reactions Analysis

Types of Reactions: “MFCD18316733” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert “this compound” into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Solvents: Common solvents used in these reactions include water, ethanol, and acetone.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of “this compound”.

Scientific Research Applications

“MFCD18316733” has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses and pharmacological properties.

Industry: “this compound” is utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism by which “MFCD18316733” exerts its effects involves specific molecular targets and pathways. It interacts with certain enzymes or receptors, leading to a cascade of biochemical reactions. The exact mechanism may vary depending on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

MFCD18316733 belongs to a class of halogenated heterocyclic compounds. Below is a detailed comparison with two structurally and functionally similar compounds:

Table 1: Structural and Functional Comparison

Key Differences and Similarities

Structural Similarities :

- Both this compound and CAS 918538-05-3 share identical molecular formulas (C₆H₃Cl₂N₃) and halogenated aromatic cores, suggesting comparable stability and electronic properties .

- CAS 1761-61-1 diverges with a brominated benzimidazole structure, offering distinct reactivity in cross-coupling reactions .

Functional Contrasts :

- Solubility : CAS 1761-61-1 exhibits higher solubility in organic solvents (e.g., THF) due to its nitro and benzimidazole groups, whereas this compound’s chlorinated structure likely reduces aqueous solubility .

- Synthetic Complexity : this compound and CAS 918538-05-3 require transition-metal catalysts, while CAS 1761-61-1 utilizes recyclable A-FGO catalysts, aligning with green chemistry principles .

CAS 1761-61-1’s bioavailability score (0.55) suggests moderate absorption, whereas this compound’s smaller size may enhance membrane permeability .

Research Findings

- Thermal Stability : Halogenated compounds like this compound and CAS 918538-05-3 demonstrate high thermal stability (>200°C), making them suitable for high-temperature industrial processes .

- Toxicity : Chlorinated analogs (e.g., this compound) often carry H315-H319-H335 hazard codes (skin/eye irritation, respiratory sensitivity), whereas brominated compounds like CAS 1761-61-1 pose lower acute toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.